
Dexamethasone-21-sulfobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone-21-sulfobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C29H33FO9S and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Dexamethasone-21-sulfobenzoate (DSB) is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of dexamethasone, characterized by the addition of a sulfobenzoate group. Its chemical formula is C29H33FO9S, with an average molecular weight of approximately 576.63 g/mol . The structure enhances its solubility and bioavailability compared to dexamethasone alone.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that DSB exhibits distinct absorption, distribution, metabolism, and excretion characteristics compared to other formulations of dexamethasone. Key findings include:
- Absorption : After administration, DSB shows slower conversion to active dexamethasone, with only 25% conversion observed within several hours post-injection . This results in prolonged systemic exposure.
- Half-life : The half-life of DSB varies based on the route of administration, being approximately 5.4 hours for intravenous and 7.4 hours for intramuscular routes .
- Bioavailability : Studies indicate that the mean residence time of dexamethasone following DSB administration is significantly longer than that following dexamethasone phosphate (DP), which has implications for dosing regimens in clinical settings .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Intravenous (i.v.) | Intramuscular (i.m.) |
---|---|---|
Conversion to Dexamethasone (%) | 25% | 25% |
Half-life (hours) | 5.4 | 7.4 |
Mean Residence Time (hours) | 10.4 - 11.6 | 10.4 - 11.6 |
Biological Activity
The biological activity of DSB is primarily attributed to its glucocorticoid effects, which include:
- Anti-inflammatory Effects : DSB has been shown to significantly reduce inflammation in various models, including ocular conditions such as blepharitis and otitis externa .
- Immunosuppressive Effects : It suppresses lymphocyte proliferation and cytokine production, making it effective in treating autoimmune disorders .
Case Studies
- Ocular Inflammation : A clinical trial involving patients with inflammatory eye diseases demonstrated that DSB effectively reduced symptoms and signs of inflammation when used in conjunction with antibiotics. Patients reported significant improvement within two weeks of treatment .
- Intravitreal Implantation : In animal studies using a sustained-release dexamethasone implant, similar pharmacokinetic profiles were observed for DSB as for dexamethasone, indicating prolonged therapeutic effects in managing posterior segment diseases .
Clinical Applications
This compound is utilized in various clinical settings:
- Ophthalmology : It is commonly prescribed for inflammatory eye conditions due to its potent anti-inflammatory properties.
- Dermatology : Used in combination therapies for skin disorders where inflammation is a key concern.
- Autoimmune Diseases : Effective in managing conditions like rheumatoid arthritis due to its immunosuppressive effects.
科学的研究の応用
Pharmacological Properties
Dexamethasone-21-sulfobenzoate acts as a glucocorticoid receptor agonist, exhibiting anti-inflammatory effects through the modulation of immune responses. It is particularly noted for its prolonged half-life compared to other dexamethasone formulations, which enhances its utility in chronic conditions requiring sustained therapeutic effects .
Dermatological Uses
This compound is employed in treating various skin conditions, including:
- Eczema : A study demonstrated that this compound can effectively reduce inflammation and itching associated with eczema when applied topically .
- Steroid Acne : Research indicates that while it does not alter skin surface lipids significantly, it increases free fatty acids, which may influence the pathogenesis of steroid acne .
Ophthalmic Applications
This compound is utilized in ophthalmology for treating inflammatory eye diseases:
- Blepharitis : this compound is combined with antibiotics to treat this condition effectively .
- Uveitis and Diabetic Macular Edema : Its ability to penetrate ocular tissues makes it suitable for managing these conditions, as evidenced by pharmacokinetic studies showing sustained release in the vitreous humor .
Systemic Use
The compound has been explored for systemic applications, particularly in:
- Autoimmune Disorders : It is used to manage conditions such as rheumatoid arthritis and systemic lupus erythematosus due to its immunosuppressive properties .
- Respiratory Conditions : this compound has been administered for conditions like bronchial asthma, where inflammation control is crucial .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant differences compared to other formulations like dexamethasone phosphate. For instance, only 25% of the compound converts into active dexamethasone, resulting in a longer mean residence time (10.4 - 11.6 hours) after administration compared to dexamethasone phosphate (6.1 hours) . This extended action may provide advantages in chronic treatment settings.
Case Studies and Research Findings
特性
CAS番号 |
16978-57-7 |
---|---|
分子式 |
C29H33FO9S |
分子量 |
576.6 g/mol |
IUPAC名 |
3-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid |
InChI |
InChI=1S/C29H33FO9S/c1-16-11-22-21-8-7-18-13-19(31)9-10-26(18,2)28(21,30)23(32)14-27(22,3)29(16,35)24(33)15-39-25(34)17-5-4-6-20(12-17)40(36,37)38/h4-6,9-10,12-13,16,21-23,32,35H,7-8,11,14-15H2,1-3H3,(H,36,37,38)/t16-,21+,22+,23+,26+,27+,28+,29+/m1/s1 |
InChIキー |
TWQWRHIQRAZHPR-XNXCGYEVSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C |
Key on ui other cas no. |
16978-57-7 |
同義語 |
DDS-21 dexamethasone-21-sulfobenzoate dexamethasone-21-sulfobenzoate, sodium salt dexamethasone-21-sulfobenzoate, sodium salt, (11beta,16beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。